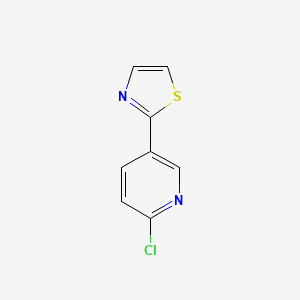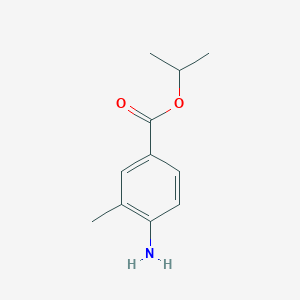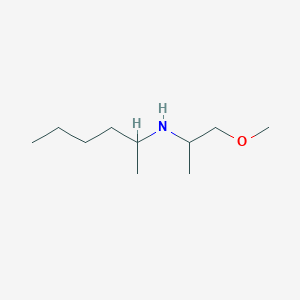
2-(6-クロロピリジン-3-イル)チアゾール
説明
“2-(6-Chloropyridin-3-yl)thiazole” is a chemical compound that belongs to the family of thiazole derivatives. It has a molecular formula of C8H5ClN2S . The compound has an average mass of 196.657 Da and a monoisotopic mass of 195.986191 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Chloropyridin-3-yl)thiazole” are not fully detailed in the searched resources. Its molecular weight is reported to be 196.66 g/mol.科学的研究の応用
抗菌活性
「2-(6-クロロピリジン-3-イル)チアゾール」を含むチアゾール類は、抗菌特性を示すことが判明しています 。これは、新しい抗菌剤の開発に役立ちます。
抗レトロウイルス活性
チアゾール誘導体は、抗レトロウイルス薬の開発に使用されてきました 。 たとえば、HIV/AIDS の治療および予防に使用される抗レトロウイルス薬であるリトナビルは、チアゾール部分を含んでいます 。
抗真菌活性
チアゾールは、その抗真菌特性でも知られています 。 その一例として、抗真菌薬であるアバファンギンは、チアゾール部分を含んでいます 。
抗癌活性
チアゾール誘導体は、癌治療において潜在的な可能性を示しています 。 たとえば、抗癌薬であるチアゾフリンは、チアゾール部分を含んでいます 。 さらに、「2-(6-クロロピリジン-3-イル)チアゾール」を含むイミダゾ[2,1-b]チアゾール骨格を持つ一連の化合物は、ヒト癌細胞株に対する細胞毒性について試験されています 。
抗炎症活性
チアゾールは、抗炎症特性を有することが判明しています 。これは、新しい抗炎症薬の開発に役立ちます。
抗アルツハイマー活性
チアゾール誘導体は、アルツハイマー病の治療に潜在的な可能性を示しています 。これは、神経変性疾患を治療するための薬剤開発の可能性を広げます。
降圧活性
チアゾールは、降圧活性に関連付けられています 。これは、降圧剤の開発における可能性を示唆しています。
抗酸化活性
チアゾールは、抗酸化特性を示しています 。これは、新しい抗酸化剤の開発に役立ちます。
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, which could result in various molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of thiazole compounds .
将来の方向性
生化学分析
Biochemical Properties
2-(6-Chloropyridin-3-yl)thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The interactions of 2-(6-Chloropyridin-3-yl)thiazole with these biomolecules often involve binding to active sites, leading to inhibition or activation of enzymatic activity .
Cellular Effects
2-(6-Chloropyridin-3-yl)thiazole influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of kinases and other signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 2-(6-Chloropyridin-3-yl)thiazole may impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(6-Chloropyridin-3-yl)thiazole involves its interaction with specific biomolecules. This compound can bind to enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival . Additionally, 2-(6-Chloropyridin-3-yl)thiazole can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloropyridin-3-yl)thiazole can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Chloropyridin-3-yl)thiazole remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(6-Chloropyridin-3-yl)thiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-(6-Chloropyridin-3-yl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(6-Chloropyridin-3-yl)thiazole within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, 2-(6-Chloropyridin-3-yl)thiazole can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(6-Chloropyridin-3-yl)thiazole plays a crucial role in its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can affect metabolic processes .
特性
IUPAC Name |
2-(6-chloropyridin-3-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOYQXISDXLPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660454 | |
| Record name | 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760193-03-1 | |
| Record name | 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)



![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)